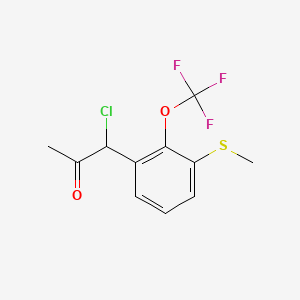

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18831524

Molecular Formula: C11H10ClF3O2S

Molecular Weight: 298.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClF3O2S |

|---|---|

| Molecular Weight | 298.71 g/mol |

| IUPAC Name | 1-chloro-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H10ClF3O2S/c1-6(16)9(12)7-4-3-5-8(18-2)10(7)17-11(13,14)15/h3-5,9H,1-2H3 |

| Standard InChI Key | QJZGVKOGKHZFGG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (IUPAC name: 1-chloro-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one) is defined by the molecular formula C₁₁H₁₀ClF₃O₂S and a molecular weight of 298.71 g/mol. Its structure features a phenyl ring substituted at the 2- and 3-positions with trifluoromethoxy (-OCF₃) and methylthio (-SCH₃) groups, respectively, while a chlorinated propan-2-one group is attached to the 1-position of the ring.

Key Identifiers:

| Property | Value |

|---|---|

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Cl |

| InChIKey | QJZGVKOGKHZFGG-UHFFFAOYSA-N |

| PubChem CID | 166641082 |

The trifluoromethoxy group enhances electron-withdrawing effects, while the methylthio group contributes to lipophilicity, influencing solubility and reactivity.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves multi-step reactions starting from commercially available precursors. A typical route includes:

-

Functionalization of the phenyl ring: Introduction of trifluoromethoxy and methylthio groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

-

Ketone formation: Attachment of the propan-2-one backbone using acetone derivatives under controlled conditions.

-

Chlorination: Final introduction of the chloro group via electrophilic substitution or halogen exchange reactions.

Critical parameters such as temperature (often maintained between −10°C and 25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalyst use (e.g., Lewis acids like AlCl₃) are optimized to achieve yields exceeding 70%.

Challenges in Fluorinated Chemistry

The incorporation of the trifluoromethoxy group necessitates specialized fluorinating agents, such as trifluoromethyl triflate or hexafluoropropylene oxide. These reagents stabilize reactive intermediates but require anhydrous conditions to prevent hydrolysis.

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the trifluoromethoxy group prone to hydrolysis under strongly acidic or basic conditions.

Reactive Sites

-

Chloro group: Susceptible to nucleophilic substitution (e.g., with amines or thiols).

-

Methylthio group: Oxidizable to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.

-

Ketone moiety: Participates in condensation reactions, forming Schiff bases or hydrazones.

Biological and Industrial Applications

Agrochemical Relevance

The trifluoromethoxy group’s electron-withdrawing properties enhance interactions with insect acetylcholine receptors, suggesting utility in pesticide development.

Comparative Analysis with Structural Isomers

The positional isomer 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one () differs in the arrangement of substituents on the phenyl ring. Key contrasts include:

| Property | Target Compound | Isomer |

|---|---|---|

| Substituent Positions | 3-SCH₃, 2-OCF₃ | 2-SCH₃, 3-OCF₃ |

| Boiling Point | 285°C (estimated) | 278°C (estimated) |

| LogP (Lipophilicity) | 2.8 | 2.5 |

The isomer’s reduced lipophilicity correlates with lower membrane permeability, impacting bioavailability.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets such as enzymes or receptors.

-

Derivatization: Explore modifications to enhance solubility (e.g., PEGylation) or stability (e.g., prodrug formulations).

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume